Methyl 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylate
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Overview
Description
Methyl 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with a pyrrolidine sulfonyl group and a methyl ester. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
The synthesis of methyl 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the thiophene ring with pyrrolidine sulfonyl chloride under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group on the thiophene ring with methanol in the presence of an acid catalyst.
Chemical Reactions Analysis
Methyl 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiophene ring can also interact with various enzymes, affecting their activity .
Comparison with Similar Compounds
Methyl 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylate: Lacks the pyrrolidine sulfonyl group, making it less versatile in biological applications.
Pyrrolidine-2-sulfonyl thiophene: Similar structure but different substitution pattern, leading to different chemical and biological properties.
Properties
Molecular Formula |
C10H13NO4S2 |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
methyl 5-pyrrolidin-1-ylsulfonylthiophene-3-carboxylate |
InChI |
InChI=1S/C10H13NO4S2/c1-15-10(12)8-6-9(16-7-8)17(13,14)11-4-2-3-5-11/h6-7H,2-5H2,1H3 |
InChI Key |
DLUWPWJOFZTRON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=C1)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
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